4-iodo-N-(trifluoromethyl)aniline
Description
Structural Classification and Nomenclature within Halogenated Anilines
4-Iodo-N-(trifluoromethyl)aniline is classified as a halogenated aniline (B41778). Aniline is a benzene (B151609) ring to which an amino group (-NH2) is attached. In this specific compound, the aniline backbone is modified in two key ways: an iodine atom is substituted at the 4-position of the benzene ring, and a trifluoromethyl group (-CF3) is attached to the nitrogen atom of the amino group.
The nomenclature of such compounds follows the IUPAC (International Union of Pure and Applied Chemistry) system. libretexts.org The parent structure is recognized as aniline. The substituents are then named and their positions on the ring or the amino group are indicated by numbers or letters. For this compound, "4-iodo" specifies the iodine atom's location on the aromatic ring, and "N-(trifluoromethyl)" indicates that the trifluoromethyl group is bonded to the nitrogen atom. youtube.comyoutube.comyoutube.com
Halogenated anilines are a broad class of compounds where one or more hydrogen atoms on the aromatic ring of aniline are replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). libretexts.org The presence and position of these halogens, along with other substituents like the N-trifluoromethyl group, significantly influence the molecule's chemical and physical properties.
Table 1: Structural and Chemical Identifiers for this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | InChIKey |
| This compound | Not Found | C7H5F3IN | 287.02 g/mol | Not Found |
| 4-Iodo-2-(trifluoromethyl)aniline | 97760-97-9 | C7H5F3IN | 287.024 g/mol | MAJKZNONEQIIGP-UHFFFAOYSA-N |
| 4-Iodo-3-(trifluoromethyl)aniline | 155403-06-8 | C7H5F3IN | 287.022 g/mol | ZPVVSYSGZZPGPH-UHFFFAOYSA-N |
| 2-Iodo-4-(trifluoromethyl)aniline | Not Found | C7H5F3IN | 287.022 g/mol | UKKWTZPXYIYONW-UHFFFAOYSA-N |
| 4-(Trifluoromethyl)aniline (B29031) | 455-14-1 | C7H6F3N | 161.12 g/mol | ODGIMMLDVSWADK-UHFFFAOYSA-N |
| 4-Iodoaniline (B139537) | 540-37-4 | C6H6IN | 219.02 g/mol | Not Found |
| 4-Iodo-N,N-dimethylaniline | 698-70-4 | C8H10IN | 247.079 g/mol | QYOPPZJZMFMBDN-UHFFFAOYSA-N |
Data sourced from multiple chemical databases. matrix-fine-chemicals.comsigmaaldrich.comchemspider.comchemspider.comsigmaaldrich.comuni.luuni.luwikipedia.orgsigmaaldrich.comsielc.comscbt.comsigmaaldrich.com
Strategic Importance as a Synthetic Building Block
The strategic importance of this compound lies in the reactivity of its functional groups. The iodine atom on the aromatic ring is a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.
The N-trifluoromethyl group, on the other hand, imparts unique properties to the parent molecule and any subsequent derivatives. The strong electron-withdrawing nature of the trifluoromethyl group significantly modulates the basicity of the amine. chinesechemsoc.org This modification can be crucial in the design of drug candidates, as it can influence their binding affinity to biological targets and their pharmacokinetic profiles. chinesechemsoc.orgrsc.org The incorporation of fluorine, in general, is a widely used strategy in medicinal chemistry to enhance properties like metabolic stability and membrane permeability. chinesechemsoc.orgrsc.org
Therefore, this compound serves as a bifunctional building block, allowing for the introduction of a trifluoromethylated nitrogen moiety into a larger molecule, which can then be further elaborated through reactions at the iodo-substituted position. This dual functionality makes it a highly valuable intermediate in the synthesis of novel pharmaceuticals and advanced materials. chemimpex.com
Historical Development and Emerging Trends in N-Trifluoromethylated and Iodinated Aromatic Amine Chemistry
The chemistry of iodinated aromatic amines has a long history, with early methods for their synthesis being developed decades ago. acs.orgacs.org The iodination of aromatic compounds can be challenging, especially for deactivated rings, and often requires specific reagents and conditions. researchgate.netmanac-inc.co.jp Over the years, more efficient and selective iodination methods have been developed. organic-chemistry.org
The introduction of the N-trifluoromethyl group is a more recent development. nih.gov Initially, the synthesis of N-trifluoromethylated compounds was hampered by the lack of efficient and scalable methods. nih.gov However, the growing recognition of the beneficial effects of the trifluoromethyl group in medicinal chemistry has spurred the development of new trifluoromethylation reagents and protocols. nih.govresearchgate.net These advancements have made N-trifluoromethylated building blocks, like this compound, more accessible for research and development.
Emerging trends in this area focus on the development of even more efficient and versatile methods for both N-trifluoromethylation and iodination. This includes the use of novel catalysts, such as photoredox catalysts, and the development of one-pot procedures that combine multiple synthetic steps. researchgate.net There is also a growing interest in exploring the applications of these compounds in new areas, such as the development of novel agrochemicals and functional materials. chinesechemsoc.orgresearchgate.net The unique electronic properties of N-trifluoromethylated anilines make them promising candidates for a variety of applications where fine-tuning of molecular properties is essential.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5F3IN |
|---|---|
Molecular Weight |
287.02 g/mol |
IUPAC Name |
4-iodo-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H5F3IN/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4,12H |
InChI Key |
QWYQPGVIRJKZRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(F)(F)F)I |
Origin of Product |
United States |
Synthetic Pathways to 4 Iodo N Trifluoromethyl Aniline
Methodologies for Introducing the N-Trifluoromethyl Moiety
The incorporation of a trifluoromethyl group at the nitrogen atom of anilines is a critical step that can be achieved through several methods.
Direct trifluoromethylation of anilines presents a streamlined approach to forming the N-CF3 bond. Research has shown that this can be accomplished using various reagents and conditions. For instance, a method utilizing N-trifluoromethylsuccinimide (NTFS) as a trifluoromethylating reagent has been developed for the direct C-H trifluoromethylation of free anilines, which can be adapted for N-trifluoromethylation under specific conditions. researchgate.net Another approach involves the use of a copper-catalyzed reaction with a fluoroform-derived CuCF3 reagent. acs.org
Photoredox catalysis has also emerged as a powerful tool for direct trifluoromethylation. The use of an iridium-based photoredox catalyst, [Ir(ppy)3], can facilitate the trifluoromethylation of unprotected anilines with moderate to good yields. acs.org This method is believed to proceed through the generation of a CF3 radical. acs.orgconicet.gov.ar
A variety of electrophilic trifluoromethylating reagents have been developed and are instrumental in the synthesis of N-trifluoromethylated compounds. nih.gov These reagents are designed to deliver a "CF3+" equivalent to a nucleophilic nitrogen.
Hypervalent iodine reagents are particularly prominent in this area. acs.org Reagents such as Togni's reagents (1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one and its derivatives) are widely used for the electrophilic trifluoromethylation of a range of substrates, including anilines. acs.orgconicet.gov.arbeilstein-journals.orgnih.gov The reactivity of these hypervalent iodine reagents can be modulated by introducing electron-withdrawing groups on the aromatic ring of the reagent itself. acs.org
Sulfur-based trifluoromethylating reagents, such as S-(trifluoromethyl)diphenylsulfonium triflates and their derivatives, also serve as effective electrophilic trifluoromethyl sources. beilstein-journals.org These reagents have been successfully employed for the trifluoromethylation of anilines, often yielding a mixture of ortho and para isomers. beilstein-journals.org
A one-pot synthesis of trifluoromethyl amines has been developed using sodium triflinate (CF3SO2Na) and triphenylphosphine (B44618) (PPh3), offering a convenient method for the N-trifluoromethylation of anilines. rsc.org
Table 1: Trifluoromethylating Reagents and Methods
| Reagent/Method | Description | Key Findings | Citations |
|---|---|---|---|
| N-Trifluoromethylsuccinimide (NTFS) | A reagent for direct trifluoromethylation of free anilines. | Provides a new solution for C-H trifluoromethylation of free anilines. | researchgate.net |
| Fluoroform-derived CuCF3 | A copper-based reagent for trifluoromethylation. | Enables domino trifluoromethylation/cyclization to form 2-(trifluoromethyl)indoles. | acs.org |
| Photoredox Catalysis with [Ir(ppy)3] | A light-induced method for trifluoromethylation. | Effective for unprotected anilines, proceeding via a CF3 radical. | acs.orgconicet.gov.ar |
| Togni's Reagents | Hypervalent iodine-based electrophilic trifluoromethylating agents. | Widely applicable for trifluoromethylation of various nucleophiles, including anilines. | acs.orgconicet.gov.arbeilstein-journals.orgnih.gov |
| S-(Trifluoromethyl)diphenylsulfonium triflates | Sulfur-based electrophilic trifluoromethylating reagents. | Yields mixtures of ortho- and para-trifluoromethylated anilines. | beilstein-journals.org |
| CF3SO2Na / PPh3 | A one-pot system for N-trifluoromethylation. | Offers a convenient route to trifluoromethyl amines from anilines. | rsc.org |
Regioselective Aromatic Iodination Strategies
The introduction of an iodine atom at a specific position on the aniline (B41778) ring is crucial for the synthesis of the target compound.
Electrophilic aromatic substitution is a common method for the iodination of anilines. commonorganicchemistry.com Given that anilines are highly activated aromatic compounds, direct reaction with elemental iodine can lead to decomposition. manac-inc.co.jp Therefore, the reaction is often carried out using a less reactive iodine source or by generating a milder iodinating species in situ. manac-inc.co.jp
Common reagents for the electrophilic iodination of anilines include iodine monochloride and N-iodosuccinimide (NIS). commonorganicchemistry.comprepchem.com The reaction of acetanilide (B955) with iodine monochloride in glacial acetic acid, followed by hydrolysis, yields 4-iodoaniline (B139537). prepchem.com The use of NIS can be controlled to favor either para- or ortho-iodination depending on the reaction conditions. researchgate.net A mixture of pyridine (B92270) and dioxane as the solvent at low temperatures has been shown to promote para-iodination with molecular iodine. researchgate.net
Hypervalent iodine reagents have also been employed for the para-selective iodination of free anilines under mild and non-toxic conditions. researchgate.net
Decarboxylative iodination offers an alternative route to aryl iodides from readily available carboxylic acids. This method can be particularly useful when the starting material is an aminobenzoic acid. A transition-metal-free and base-free decarboxylative iodination of anthranilic acids using potassium iodide (KI) and iodine (I2) under an oxygen atmosphere has been developed to produce 2-iodoanilines. rsc.org While this method targets the ortho position, similar principles could potentially be adapted for para-iodination.
Another study reports a low-cost decarboxylative iodination of benzoic acids with molecular iodine, which has been shown to be scalable and robust. nih.govacs.orgresearchgate.net Mechanistic studies suggest this reaction does not proceed via a radical pathway. nih.govacs.org
Oxidative iodination methods provide another avenue for the introduction of iodine onto the aniline ring. These techniques often involve the use of an oxidizing agent in conjunction with an iodine source. An iodine-promoted oxidative cross-coupling of unprotected anilines has been reported, which can lead to C4-dicarbonylation and, in some cases, serendipitous iodination at the ortho-position. acs.org
Hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX), can act as both an oxidant and a source of oxygen in the dearomatization of anilines, leading to the formation of quinone imines. nih.gov While the primary outcome is not always iodination, these reagents demonstrate the potential for oxidative functionalization of the aniline ring. nih.govnih.govacs.org
Table 2: Iodination Strategies for Anilines
| Method | Reagents | Key Features | Citations |
|---|---|---|---|
| Electrophilic Iodination | Iodine monochloride, N-Iodosuccinimide (NIS), Molecular iodine | Can be controlled for regioselectivity (ortho- vs. para-). | commonorganicchemistry.comprepchem.comresearchgate.net |
| Hypervalent Iodine-Mediated Iodination | Iodine(III) reagents | Para-selective iodination of free anilines under mild conditions. | researchgate.net |
| Decarboxylative Iodination | KI, I2, O2 (from anthranilic acids); I2 (from benzoic acids) | Transition-metal-free methods for synthesizing iodoanilines from carboxylic acids. | rsc.orgnih.govacs.orgresearchgate.net |
| Oxidative Iodination | Iodine, Oxidants; Hypervalent iodine reagents (e.g., IBX) | Can lead to iodination as a side reaction or be part of an oxidative functionalization pathway. | acs.orgnih.govnih.govacs.org |
Convergent and Linear Synthetic Route Development
The construction of 4-iodo-N-(trifluoromethyl)aniline can be envisioned through either a linear or a convergent synthetic plan. A linear sequence involves the stepwise modification of a single starting material, such as aniline, through sequential functionalization. In contrast, a convergent approach would involve the synthesis of two or more fragments that are then combined in a key coupling step to form the final product.
Sequential Functionalization Strategies for Aryl Amines
A common and direct approach to synthesizing substituted anilines like this compound involves the sequential functionalization of a readily available aryl amine precursor. This linear strategy focuses on the regioselective introduction of the iodo and trifluoromethyl groups in separate, successive steps.
One plausible linear sequence begins with the iodination of an aniline derivative, followed by the introduction of the trifluoromethyl group. For instance, starting with aniline, a para-selective iodination can be achieved using various reagents. One such method involves the use of thallium(III)-trifluoroacetate followed by potassium iodide to achieve specific para-iodination of aniline. researchgate.net Another approach utilizes pyridinium (B92312) iodochloride in methanol (B129727) to carry out the iodination of anilines. tsijournals.com The resulting 4-iodoaniline can then undergo N-trifluoromethylation.
Alternatively, the synthesis can commence with an aniline already bearing a trifluoromethyl group, followed by iodination. For example, 4-(trifluoromethyl)aniline (B29031) can be subjected to an electrophilic iodination reaction. sigmaaldrich.comsigmaaldrich.com The reaction conditions would need to be carefully controlled to ensure the desired regioselectivity, targeting the position para to the amino group.
A two-step synthetic route has been reported for a related compound, 2,4,6-tris(trifluoromethyl)aniline (B44841), which proceeds through the deprotonation and iodination of 1,3,5-tris(trifluoromethyl)benzene, followed by a copper-catalyzed amination. researchgate.net This highlights the utility of an iodination-amination sequence in the synthesis of complex anilines.
A visible-light-induced radical cascade reaction involving trifluoromethylation, cyclization, and iodination of 1,6-enynes has also been described, showcasing a sophisticated method for the concurrent introduction of trifluoromethyl and iodo groups in complex molecular scaffolds. chemistryviews.org
The table below summarizes potential sequential functionalization strategies.
| Starting Material | Reagent for Step 1 | Intermediate | Reagent for Step 2 | Final Product | Reference |
| Aniline | Thallium(III)-trifluoroacetate, then KI | 4-Iodoaniline | N-Trifluoromethylating agent | This compound | researchgate.net |
| 4-(Trifluoromethyl)aniline | Iodinating agent (e.g., I₂, oxidant) | - | - | This compound | sigmaaldrich.comsigmaaldrich.com |
| 1,3,5-Tris(trifluoromethyl)benzene | LDA, then I₂ | Iodo-1,3,5-tris(trifluoromethyl)benzene | Cu₂O, NaN₃, proline, DMSO | 2,4,6-Tris(trifluoromethyl)aniline | researchgate.net |
Application of Metal-Catalyzed Coupling in Constructing the Core Structure
Metal-catalyzed cross-coupling reactions represent a powerful convergent strategy for the synthesis of this compound. This approach typically involves the coupling of an aryl halide with a nitrogen source or an aryl amine with a trifluoromethylating reagent, facilitated by a transition metal catalyst.
A prominent example of this strategy is the copper-catalyzed trifluoromethylation of aryl iodides. In this scenario, a pre-functionalized starting material such as 4-iodoaniline could be reacted with a trifluoromethyl source in the presence of a copper catalyst. Various copper(I) salts and ligands can be employed to facilitate this transformation. For instance, the trifluoromethylation of iodoarenes has been accomplished using a 2-trifluoromethylbenzimidazoline derivative as the trifluoromethylating reagent with a catalytic amount of Cu(I) and a bipyridyl ligand. beilstein-journals.org The oxidative addition of the iodoarene to the Cu(I)-CF₃ species is often the rate-determining step in these reactions. beilstein-journals.org
Another approach involves the use of trifluoromethyltrimethylsilane (TMSCF₃) as the trifluoromethyl source in the presence of a copper catalyst. This method has been successfully applied to the trifluoromethylation of various iodoarenes.
The table below outlines a potential metal-catalyzed coupling approach.
| Aryl Halide/Amine | Coupling Partner | Catalyst System | Product | Reference |
| 4-Iodoaniline | Trifluoromethylating reagent (e.g., 2-trifluoromethylbenzimidazoline derivative) | Cu(I) / 2,2'-bipyridyl ligand | This compound | beilstein-journals.org |
| 1-Iodo-4-nitrobenzene | CF₃ source | Cu(I) catalyst | 4-Nitro-1-(trifluoromethyl)benzene | beilstein-journals.org |
Furthermore, a simple two-step synthesis of 2,4,6-tris(trifluoromethyl)aniline involves a copper-catalyzed amination of an iodinated precursor, demonstrating the utility of copper catalysis in forming the C-N bond in highly fluorinated anilines. researchgate.net This suggests that a convergent route could involve the synthesis of an iodinated trifluoromethylbenzene derivative followed by a copper-catalyzed amination to introduce the amino group.
Reactivity and Transformative Chemistry of 4 Iodo N Trifluoromethyl Aniline
Carbon-Carbon (C-C) Cross-Coupling Reactions
The carbon-iodine bond in 4-iodo-N-(trifluoromethyl)aniline is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This is a cornerstone of modern synthetic chemistry, allowing for the construction of complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Methodologies (Suzuki, Heck, Sonogashira, Negishi)
Palladium catalysts are particularly effective in activating the C-I bond for coupling with various partners. acs.orgnih.gov
Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron compound, typically a boronic acid or ester. While specific examples with this compound are not detailed in the provided search results, the Suzuki-Miyaura reaction is a widely applicable method for aryl-aryl bond formation. nih.gov The general conditions involve a palladium catalyst, a base, and a suitable solvent.
Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene. mdpi.comnih.gov This reaction is a powerful tool for the synthesis of substituted alkenes. The reaction of 4-iodotoluene (B166478) with a perfluoroalkylated alkene has been shown to proceed efficiently under Jeffery's conditions (Pd(OAc)₂, DMF, NaHCO₃, n-Bu₄NHSO₄). mdpi.com
Sonogashira Coupling: This methodology facilitates the coupling of terminal alkynes with aryl halides. organic-chemistry.orgwikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgwikipedia.org This method is instrumental in the synthesis of arylalkynes. The reactivity of the aryl halide is a key factor, with aryl iodides being more reactive than aryl bromides. wikipedia.org This allows for selective couplings in molecules containing both functionalities. wikipedia.org
Negishi Coupling: The Negishi reaction utilizes organozinc reagents as the coupling partners. acs.orgnih.gov This reaction is known for its mild conditions and high functional group tolerance. nih.gov Palladium or nickel catalysts are commonly employed. acs.org The addition of additives like tetra-n-butylammonium iodide can have a positive effect on the reaction. acs.org
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Key Features |
|---|---|---|
| Suzuki-Miyaura | Organoboron compounds | Forms aryl-aryl bonds |
| Heck | Alkenes | Synthesizes substituted alkenes mdpi.com |
| Sonogashira | Terminal alkynes | Produces arylalkynes organic-chemistry.orgwikipedia.org |
| Negishi | Organozinc reagents | Mild conditions, high tolerance acs.orgnih.gov |
Copper-Mediated Coupling Reactions
Copper-catalyzed reactions provide an alternative to palladium-based methodologies for certain transformations. While the search results primarily focus on copper-catalyzed trifluoromethylation, it's important to note that copper can mediate various coupling reactions. beilstein-journals.orgnih.govnih.govprinceton.eduorganic-chemistry.org For instance, copper-mediated Sandmeyer-type trifluoromethylation allows for the conversion of aromatic amines to trifluoromethylated arenes. beilstein-journals.org
Nitrogen-Centered Reactivity and Derivatization
The nitrogen atom of the trifluoromethylaniline moiety offers opportunities for further functionalization, including the introduction of alkyl or acyl groups and the construction of nitrogen-containing heterocyclic systems.
N-Alkylation and N-Acylation Reactions
The amine group can undergo N-alkylation and N-acylation to introduce new substituents. For example, N,4-dimethyl-N-(trifluoromethyl)aniline has been synthesized. rsc.org The reaction of 4-(trifluoromethyl)aniline (B29031) with cinnamoyl chloride results in the formation of N-[4-(trifluoromethyl)phenyl]cinnamamide. researchgate.net
Formation of N-Heterocyclic Systems
The aniline (B41778) functionality is a key precursor for the synthesis of various nitrogen-containing heterocycles. For example, a one-pot synthesis of indoles from o-haloanilines and alkenyl halides proceeds through a cascade reaction involving an initial amination followed by an intramolecular Heck reaction. nih.gov Additionally, a palladium-catalyzed bis-arylative cyclization of o-ethynylanilines with aryl iodides provides access to 2,3-diarylindoles. rsc.org
Functional Group Interconversions and Ring Modifications
The functional groups present in this compound can be transformed into other functionalities, expanding its synthetic utility. Halides are good leaving groups, and their reactivity in SN2 reactions follows the order I > Br > Cl. vanderbilt.edu This allows for the displacement of the iodide with other nucleophiles.
Furthermore, the aromatic ring can undergo modifications. For instance, the iodocyclization of methylthio-containing alkynes, which can be prepared via Sonogashira coupling, leads to the formation of 3-iodobenzo[b]thiophenes. nih.gov These can be further elaborated using Suzuki-Miyaura coupling reactions. nih.gov
Halogen Exchange Reactions
The carbon-iodine bond in this compound is the most labile carbon-halogen bond, making the iodine atom susceptible to replacement by other halogens through transition metal-catalyzed processes. A prominent method for this transformation is the copper-catalyzed halogen exchange, often referred to as an "aromatic Finkelstein reaction."
This type of reaction allows for the conversion of aryl iodides into the corresponding aryl bromides or chlorides. The process typically involves treating the aryl iodide with a copper(I) catalyst, such as copper(I) iodide (CuI), in the presence of a chelating ligand and a source of the new halogen, like sodium bromide (NaBr) or potassium chloride (KCl). nih.gov The reaction is an equilibrium process, and driving it toward the desired product often requires using the halide salt in excess or selecting solvents that favor the precipitation of sodium iodide. nih.gov While specific studies on this compound are not prevalent, the general applicability of this methodology to a wide range of functionalized aryl halides suggests its utility for modifying this compound. fao.orgrsc.orgnih.gov
The table below outlines plausible conditions for such transformations based on established protocols for other aryl halides.
| Transformation | Halogen Source | Catalyst System | Typical Solvent | Temperature (°C) |
|---|---|---|---|---|
| Iodine to Bromine | Sodium Bromide (NaBr) | CuI (5-10 mol%), Diamine Ligand (10-20 mol%) | Dioxane or Toluene | 110-130 |
| Iodine to Chlorine | Potassium Chloride (KCl) or NaCl | CuCl (stoichiometric) or CuI/Ligand | DMF or NMP | 120-150 |
Oxidation and Reduction Pathways of the Aromatic Ring
The modification of the benzene (B151609) ring core of this compound through oxidation or reduction is challenging due to the competing reactivity of its substituents.
Oxidation Pathways
Direct oxidation of the aromatic ring of this compound is exceptionally difficult to achieve in a controlled manner. The aniline moiety makes the ring highly activated towards oxidation, but this typically leads to complex, uncontrolled reactions, including the formation of polymeric materials (polyaniline). nih.gov Furthermore, the molecule contains two groups that are sensitive to oxidative conditions: the amine and the iodide.
The N-H group can be oxidized to form nitroso or nitro derivatives. Indeed, powerful oxidizing systems like hypofluorous acid (HOF) in acetonitrile (B52724) are known to convert electron-deficient anilines into their corresponding nitro compounds. acs.orgnih.govresearchgate.net However, such potent conditions are often incompatible with aryl iodides. Research has specifically shown that attempts to oxidize 4-iodoaniline (B139537) using HOF were unsuccessful, indicating that the carbon-iodine bond is not stable under these strongly oxidizing conditions. acs.orgacs.org Therefore, any attempt to oxidize the aromatic ring of this compound would likely result in degradation or preferential reaction at the substituent sites.
| Reagent/Condition | Expected Outcome for this compound | Reaction Pathway |
|---|---|---|
| Strong Oxidants (e.g., HOF, KMnO₄) | Degradation or C-I bond cleavage | Incompatible with aryl iodide acs.org |
| Electrochemical Oxidation | Polymerization | Oxidative coupling of aniline units nih.gov |
| Peroxy Acids (e.g., m-CPBA) | Oxidation of amine to nitroso/nitro | Substituent oxidation, not ring oxidation |
Reduction Pathways
Reduction of the aromatic ring of this compound can be approached through methods like catalytic hydrogenation or dissolving metal reduction, though both present challenges and competing reactions.
Catalytic Hydrogenation: Subjecting the compound to catalytic hydrogenation (e.g., using H₂ gas with a palladium or platinum catalyst) can lead to several products. The most common and facile reaction under these conditions is reductive dehalogenation, where the carbon-iodine bond is cleaved to yield N-(trifluoromethyl)aniline. researchgate.net Reduction of the entire aromatic ring to form the corresponding 4-iodo-N-(trifluoromethyl)cyclohexylamine is possible but requires significantly harsher conditions, such as high hydrogen pressure and elevated temperatures. Under such forcing conditions, a combination of ring reduction and dehalogenation may occur.
Birch Reduction: The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol proton source, is a classic method for the partial reduction of aromatic rings to 1,4-cyclohexadienes. pharmaguideline.comwikipedia.orgmasterorganicchemistry.com The regioselectivity of the reduction is governed by the electronic nature of the ring substituents. wikipedia.org For this compound, the electron-withdrawing trifluoromethyl and iodo groups would compete with the electron-donating amine group to direct the outcome, making the precise structure of the resulting diene difficult to predict without experimental data. As with catalytic hydrogenation, reductive cleavage of the C-I bond is a significant competing pathway.
| Method | Reagents | Primary Product | Potential Secondary Product |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | N-(Trifluoromethyl)aniline | 4-Iodo-N-(trifluoromethyl)cyclohexylamine |
| Birch Reduction | Na or Li, liquid NH₃, EtOH | N-(Trifluoromethyl)aniline | A substituted cyclohexadiene derivative |
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F). The trifluoroacetamide (B147638) precursor, 2,2,2-trifluoro-N-(4-iodophenyl)acetamide, serves as a key subject for this analysis. wiley-vch.de
The ¹H NMR spectrum of 4-iodo-N-(trifluoromethyl)aniline's acetamide (B32628) precursor provides critical information about the arrangement of hydrogen atoms within the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum displays distinct signals for the aromatic protons and the amine proton. wiley-vch.de
The aromatic region is characterized by two doublets, a result of the para-substitution on the benzene (B151609) ring. The protons on carbons adjacent to the iodine atom and those adjacent to the nitrogen group are chemically distinct and split each other. A broad singlet is also observed, which is characteristic of the amine (N-H) proton. wiley-vch.de
Detailed ¹H NMR Data for 2,2,2-trifluoro-N-(4-iodophenyl)acetamide:
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.74 | d | 8.7 | 2H | Aromatic (CH) |
| 7.38 | d | 8.7 | 2H | Aromatic (CH) |
| 8.06 | br s | - | 1H | NH |
Data recorded on a 300 MHz spectrometer in CDCl₃. wiley-vch.de
The ¹³C NMR spectrum complements the ¹H NMR data by providing insight into the carbon framework of the molecule. The spectrum for 2,2,2-trifluoro-N-(4-iodophenyl)acetamide shows signals for the aromatic carbons, the carbon atom of the trifluoromethyl group, and the carbonyl carbon. wiley-vch.de
The carbon of the trifluoromethyl group (CF₃) appears as a quartet due to coupling with the three fluorine atoms (¹J_CF). Similarly, the carbonyl carbon (CO) also appears as a quartet due to two-bond coupling with the fluorine atoms (²J_CF). wiley-vch.de The spectrum further reveals four signals in the aromatic region, consistent with a para-substituted benzene ring, and a signal for the carbon atom bonded to iodine (C-I). wiley-vch.de
Characteristic ¹³C NMR Data for 2,2,2-trifluoro-N-(4-iodophenyl)acetamide:
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 94.2 | s | - | C-I |
| 116.2 | q | ¹J_CF = 285.9 | CF₃ |
| 130.2 | s | - | 2 x Aromatic CH |
| 136.8 | s | - | Aromatic C-N |
| 138.5 | s | - | 2 x Aromatic CH |
| 157.6 | q | ²J_CF = 36.9 | CO |
Data recorded on a 75 MHz spectrometer in CDCl₃. wiley-vch.de
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl (CF₃) group. The chemical shift of this signal is a key identifier. While specific data for this exact compound is not detailed in the provided literature, related N-(trifluoromethyl)aniline compounds show signals for the CF₃ group in the range of -57 to -61 ppm. rsc.org The exact chemical shift can be influenced by the solvent and the electronic environment of the molecule.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is an essential analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and providing information about the structure through fragmentation patterns.
HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of a molecule. For derivatives of this compound, such as 2,2,2-trifluoro-N-(4-iodophenyl)butyl)acetamide, HRMS data has been used to confirm the calculated molecular formula. For example, the calculated mass for C₁₂H₁₃F₃INO was 370.9994, with an observed mass of 371.0050, confirming its elemental composition. wiley-vch.de This level of accuracy is crucial for distinguishing between compounds with similar nominal masses.
Hyphenated techniques, which couple a separation method with mass spectrometry, are powerful tools for analyzing complex mixtures and identifying individual components.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable method for the analysis of volatile and thermally stable compounds. For anilines and their derivatives, GC-MS can provide both the retention time from the GC column and a mass spectrum of the analyte. chemicalbook.com This dual information greatly enhances the confidence of identification.
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds, LC-MS is the preferred method. Techniques like Atmospheric Pressure Chemical Ionization (APCI)-MS are particularly robust for the analysis of low molecular weight analytes that may be labile. bris.ac.uk The resulting spectra typically show prominent intact molecular ions ([M+H]⁺ or [M-H]⁻), which are essential for molecular weight confirmation. bris.ac.uk
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding framework of a molecule. Each technique provides a unique "fingerprint" based on the molecule's specific vibrational modes.
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. The resulting spectrum is highly specific and provides detailed information about the functional groups present.
While a dedicated experimental FT-IR spectrum for this compound is not widely published, its characteristic absorption bands can be reliably predicted by analyzing the spectra of structurally similar compounds, such as halogenated anilines and trifluoromethyl-substituted aromatics. researchgate.nettsijournals.comglobalresearchonline.net The vibrational modes of the aniline (B41778) ring, the amino group (N-H), the carbon-iodine (C-I) bond, and the trifluoromethyl (CF₃) group all occur in distinct regions of the infrared spectrum.
Key expected vibrational frequencies are associated with the stretching and bending of these specific bonds. For instance, the N-H stretching vibrations of the primary amine group are typically observed as two distinct bands in the 3400-3500 cm⁻¹ region. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene ring are found in the 1400-1650 cm⁻¹ range. sphinxsai.com The strong electron-withdrawing nature of the trifluoromethyl group and the halogen substituent significantly influences the electronic distribution and, consequently, the vibrational frequencies of the aromatic ring. globalresearchonline.net The C-F stretching modes of the CF₃ group are expected to produce strong absorption bands, typically in the 1100-1300 cm⁻¹ region. The C-I stretching vibration is expected at lower wavenumbers, typically below 600 cm⁻¹.
Table 1: Predicted FT-IR Vibrational Frequencies for this compound Based on Related Compounds
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Asymmetric Stretch | ~3480 | Stretching of the amine N-H bonds |
| N-H Symmetric Stretch | ~3390 | Stretching of the amine N-H bonds |
| Aromatic C-H Stretch | 3050 - 3150 | Stretching of C-H bonds on the benzene ring |
| C-C Ring Stretch | 1400 - 1650 | In-plane stretching of the aromatic ring |
| N-H Bending (Scissoring) | 1600 - 1640 | Bending motion of the H-N-H angle |
| C-F Symmetric Stretch | ~1130 | Symmetric stretching of C-F bonds in the CF₃ group |
| C-F Asymmetric Stretch | ~1170 | Asymmetric stretching of C-F bonds in the CF₃ group |
| C-N Stretch | 1250 - 1350 | Stretching of the bond between the ring and the amino group |
Note: The values are approximate and based on theoretical studies and experimental data from analogous molecules such as 4-fluoroaniline (B128567) and other halogenated anilines. tsijournals.comglobalresearchonline.net
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. youtube.comyoutube.com This makes it particularly effective for observing non-polar bonds and symmetric vibrations, such as the carbon backbone of the aromatic ring. youtube.com
In the context of this compound, the FT-Raman spectrum would be expected to show strong signals for the C-C stretching modes of the benzene ring and the C-I stretch. Theoretical studies on similar molecules, like 2-chloro-5-(trifluoromethyl) aniline, confirm that these modes are Raman-active. researchgate.net The symmetric vibrations of the trifluoromethyl group are also expected to be clearly visible in the Raman spectrum. The complementary nature of FT-IR and FT-Raman provides a more complete picture of the molecule's vibrational framework. youtube.comyoutube.com
Table 2: Predicted FT-Raman Active Modes for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Strong signal for symmetric C-H stretching |
| Ring Breathing Mode | ~1000 | Symmetric expansion and contraction of the benzene ring |
| C-C Ring Stretch | 1400 - 1650 | In-plane stretching vibrations of the aromatic ring |
| C-F Symmetric Stretch | ~1130 | Symmetric stretching of C-F bonds in the CF₃ group |
Note: The values are approximate and based on data from analogous molecules. The intensity of Raman signals differs from IR signals; for example, the C-I stretch is often stronger in Raman spectra. researchgate.nettsijournals.com
X-ray Diffraction Analysis of Related Crystalline Structures
X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a solid. While the crystal structure for this compound itself has not been reported in the literature, analysis of closely related structures provides valuable insights into its likely solid-state conformation and intermolecular interactions.
A relevant analogue is 4-chloro-2-iodoaniline , for which crystal structure data is available. nih.gov The analysis of this compound reveals key structural features that are likely to be shared with this compound. In the crystal structure of 4-chloro-2-iodoaniline, the C–I bond length is measured at 2.101 Å, and the C–Cl bond length is 1.755 Å. nih.gov These values are consistent with those found in other mono-substituted anilines. nih.gov
The packing of molecules in the crystal is heavily influenced by intermolecular forces. In 4-chloro-2-iodoaniline, molecules are linked by N—H⋯N hydrogen bonds, forming one-dimensional chains. nih.gov Additionally, offset π-stacking interactions between the parallel planes of neighboring benzene rings, with a centroid-centroid distance of 4.154 Å, contribute to the stability of the crystal lattice. nih.gov It is highly probable that the crystal structure of this compound would also be stabilized by a combination of N-H hydrogen bonding and π-π interactions, with the iodine and trifluoromethyl substituents influencing the specific packing arrangement.
Table 3: Crystallographic Data for the Related Compound 4-chloro-2-iodoaniline
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₅ClIN |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 4.1538 |
| b (Å) | 11.3685 |
| c (Å) | 15.8550 |
| C–I Bond Length (Å) | 2.101 |
Data sourced from the crystallographic study of 4-chloro-2-iodoaniline. nih.gov
Computational Chemistry and Theoretical Insights
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the properties and reactivity of molecules like 4-iodo-N-(trifluoromethyl)aniline. These computational methods provide detailed insights into the electronic structure, geometry, and spectroscopic characteristics of the molecule, complementing experimental findings.
DFT calculations are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For aniline (B41778) and its derivatives, the presence of substituents can alter the charge distribution and, consequently, the molecular structure. chemrxiv.org Theoretical studies on related halogenated anilines have utilized methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)) to optimize the molecular geometry in the ground state. nih.gov These calculations provide precise values for bond lengths, bond angles, and dihedral angles, revealing any distortions from a perfect hexagonal benzene (B151609) ring due to the presence of the iodo and trifluoromethyl groups. tsijournals.com The trifluoromethyl group (CF3) is known for its distinct physical and chemical properties and its ability to modify critical features of organic electronic materials. researchgate.net
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-C (ring) | ~1.39 |
| C-N | ~1.40 |
| C-Cl | ~1.74 |
| C-CF3 | ~1.51 |
| ∠C-N-H | ~113 |
| ∠C-C-C (ring) | ~120 |
| Source: Adapted from studies on halogenated trifluoromethyl anilines. documentsdelivered.com |
Computational vibrational analysis is a powerful technique for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific spectral bands to the vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds. tsijournals.com For similar molecules like 4-chloro-2-(trifluoromethyl)aniline, DFT calculations at the B3LYP/6-311+G(d,p) level have shown good agreement between the scaled theoretical wavenumbers and the experimental FT-IR and FT-Raman spectra. documentsdelivered.com This allows for a detailed understanding of how the iodo and trifluoromethyl substituents influence the vibrational properties of the aniline core. Discrepancies between calculated and experimental frequencies can often be attributed to factors like intermolecular interactions in the solid state, which are not always accounted for in gas-phase calculations. bohrium.com
Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity and electronic properties of molecules. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability, chemical reactivity, and polarizability. nih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of electronic transitions. documentsdelivered.comnih.gov
For aniline derivatives, the HOMO is typically localized on the benzene ring and the amino group, while the LUMO is distributed over the aromatic ring. The presence of electron-withdrawing groups like trifluoromethyl and iodine can lower the energies of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap and thus the molecule's reactivity and electronic absorption properties. researchgate.net
| Parameter | Energy (eV) |
| EHOMO | Varies |
| ELUMO | Varies |
| HOMO-LUMO Gap (ΔE) | Varies |
| Source: Adapted from computational studies on substituted anilines. documentsdelivered.comnih.gov |
Natural Bonding Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a more intuitive Lewis-like structure of localized bonds and lone pairs. wikipedia.org NBO analysis is particularly useful for understanding hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. youtube.com These interactions contribute to the stability of the molecule.
In the context of this compound, NBO analysis can reveal the nature of the C-I, C-N, and C-F bonds, as well as the interactions between the lone pairs of the nitrogen and halogen atoms with the aromatic ring. bohrium.com The analysis provides information on the hybridization of atomic orbitals and the charge distribution among the atoms. youtube.com The stabilization energies associated with donor-acceptor interactions, calculated through NBO analysis, quantify the strength of these electronic delocalizations. researchgate.net
Reaction Mechanism Elucidation and Reactivity Prediction
Computational chemistry plays a vital role in elucidating reaction mechanisms and predicting the reactivity of molecules. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, providing a detailed understanding of how a reaction proceeds. For example, studies on the reaction of 4-methyl aniline with OH radicals have used computational methods to determine the key products and reaction rate coefficients. mdpi.com
For this compound, computational methods can be employed to predict its reactivity in various chemical transformations. For instance, the molecular electrostatic potential (MEP) map, which can be calculated using DFT, identifies the electron-rich and electron-poor regions of the molecule. nih.gov These regions indicate the likely sites for electrophilic and nucleophilic attack, respectively. nih.gov This information is invaluable for designing new synthetic routes and understanding the molecule's behavior in different chemical environments.
Molecular Dynamics Simulations (for conformational studies of derivatives)
Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules and their interactions. nih.gov While the previous sections focused on the static properties of a single molecule, MD simulations provide insights into the dynamic processes, such as conformational changes and intermolecular interactions in a condensed phase. nih.gov
For derivatives of this compound, MD simulations can be used to explore their conformational landscape. This is particularly important for flexible molecules or when studying their interactions with other molecules, such as in a solvent or a biological system. nih.gov For instance, MD simulations have been used to study the stability of quinazoline (B50416) derivatives docked against a protein target, providing information on their binding modes and interaction energies. nih.gov Such simulations can reveal the preferred conformations of the molecule and the energetic barriers between different conformational states, which are crucial for understanding their biological activity or material properties.
Applications in Specialized Chemical Synthesis and Materials Science
Precursor in Fine Chemical Synthesis
4-iodo-N-(trifluoromethyl)aniline serves as a key precursor in the synthesis of fine chemicals, particularly in the pharmaceutical and agrochemical industries. chemimpex.com Its structure is a valuable scaffold for creating more complex molecules. The trifluoromethyl group is crucial in medicinal chemistry for its ability to increase lipophilicity, which can be essential for drug development. researchgate.net The compound's utility as an intermediate is highlighted by the broad use of similar substituted anilines in the manufacturing of drugs and other high-value chemical products. chemicalbook.com The synthesis of various N-(trifluoromethyl)aniline derivatives has been explored, indicating the value of this class of compounds as precursors. rsc.org
Building Block for Complex Molecular Architectures
The design of complex functional molecular systems often relies on the strategic assembly of versatile molecular building blocks. researchgate.net this compound is an exemplary building block due to its distinct reactive sites. researchgate.netmatrix-fine-chemicals.com The iodine atom allows for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the construction of larger, intricate structures. chemicalbook.com The N-H bond of the trifluoromethyl-amino group also offers a site for further functionalization. This dual reactivity allows for its incorporation into a wide range of molecular frameworks, from block-like polymer structures to three-dimensional crystalline networks. researchgate.netrsc.org The development of such architectures is fundamental for creating materials with tailored properties and functions. researchgate.net
Intermediates in Agrochemical Development (e.g., Pesticides, Herbicides)
In the field of agrochemicals, substituted anilines are foundational intermediates. chemimpex.comchemicalbook.com Specifically, halogenated and trifluoromethylated anilines are incorporated into the structures of modern pesticides and herbicides to enhance their efficacy and biological activity. chemimpex.com The trifluoromethyl group, in particular, is a common feature in many active agrochemical compounds. researchgate.net The use of this compound and its isomers as intermediates allows for the development of new crop protection agents with improved performance in pest and weed management. chemimpex.com
Utility in Specialty Chemicals and Dyes Production
The structural characteristics of this compound lend themselves to the production of specialty chemicals, including high-performance dyes and pigments. chemimpex.com The aniline (B41778) core is a classic component of many dye structures, and the addition of iodine and trifluoromethyl substituents can modify the chromophore's electronic properties. This can lead to dyes with improved durability, specific color characteristics, and enhanced stability. chemimpex.com The general utility of iodoaniline derivatives in the manufacturing of dyes is well-established. chemicalbook.com
Role in Advanced Materials Science (e.g., Polymers, Coatings, Electronic Components)
The development of advanced materials with specific properties is a significant area of application for this compound. Its derivatives are valuable in creating polymers and coatings that require high thermal and chemical resistance. chemimpex.com The incorporation of this building block can lead to materials such as polybenzamides and functionalized graphene oxide. chemicalbook.com Furthermore, related trifluoromethyl aniline compounds are used as intermediates for materials in optical applications, such as optical waveguides. chemicalbook.com By embedding dynamic and functional building blocks like this into larger systems, new forms of matter with controllable properties can be constructed for use in electronics and other advanced technologies. researchgate.net
Development of Derivatization Reagents for Advanced Analytical Techniques
In analytical chemistry, derivatization is a technique used to modify an analyte to make it more suitable for detection and measurement, for instance by mass spectrometry. mdpi.com Reagents that specifically target primary or secondary amines are used to improve ionization efficiency and achieve higher sensitivity. mdpi.com this compound, with its reactive amine group, represents a potential scaffold for the design of novel derivatization reagents. The presence of both iodine and a trifluoromethyl group provides a distinct and heavy isotopic signature, which would be highly beneficial for mass spectrometry-based detection and quantification. chemicalbook.comuni.lu The development of such reagents is crucial for the sensitive analysis of molecules in complex biological or environmental samples. chemicalbook.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
